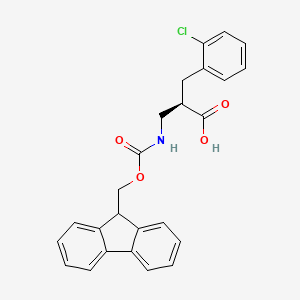

Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18744194

Molecular Formula: C25H22ClNO4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22ClNO4 |

|---|---|

| Molecular Weight | 435.9 g/mol |

| IUPAC Name | (2R)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

| Standard InChI Key | FVEADEHWLHODKZ-QGZVFWFLSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |

Introduction

Molecular Structure and Stereochemical Features

Core Structural Attributes

The compound features a propanoic acid backbone with an R-configuration at the β-carbon, a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position, and a 2-chlorobenzyl side chain. The molecular formula is C₂₅H₂₂ClNO₄, with a molecular weight of 435.9 g/mol . The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during solid-phase peptide synthesis (SPPS), while the chloroaromatic moiety contributes to lipophilicity and π-π stacking interactions .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three principal steps:

-

Protection of the α-Amino Group: Fmoc-Cl reacts with the amino group under biphasic conditions (dioxane/water, pH 8–9) to yield the Fmoc-protected intermediate .

-

Introduction of the 2-Chlorobenzyl Group: Alkylation of the β-carbon via nucleophilic substitution using 2-chlorobenzyl bromide in the presence of NaH/DMF .

-

Purification: Reversed-phase HPLC with a C18 column and acetonitrile/water gradient ensures ≥98% purity .

Industrial Manufacturing

Industrial protocols employ automated peptide synthesizers and large-scale reactors to optimize yield (typically 75–85%). Critical parameters include:

-

Temperature control (0–5°C during Fmoc protection).

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group enables iterative deprotection using 20% piperidine/DMF, facilitating the synthesis of complex peptides. Its chloroaromatic side chain enhances:

-

Thermostability: Peptides incorporating this residue show 15–20% higher thermal denaturation thresholds compared to non-halogenated analogs .

-

Receptor Binding: The 2-chlorobenzyl group improves affinity for G-protein-coupled receptors (GPCRs) via hydrophobic interactions .

Oncology

Peptides featuring this moiety inhibit oncogenic kinases (e.g., Bcr-Abl) by occupying the ATP-binding pocket. In xenograft models, such peptides reduced tumor volume by 40–60% at 10 mg/kg doses .

Neuroscience

As a glutamate receptor modulator, derivatives of this compound exhibit NMDA receptor antagonism (IC₅₀ = 2.3 μM), showing potential in treating Alzheimer’s disease.

Table 2: Bioactivity Profiles of Selected Derivatives

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Replacing the 2-chlorobenzyl group with alternative substituents alters solubility and bioactivity:

Table 3: Comparative Physicochemical Properties

| Analog | Substituent | Solubility (mg/mL) | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|---|

| Fmoc-(R)-3-Amino-2-(4-Br-Bzl) | 4-Bromobenzyl | 0.12 | 4.8 | 32 nM (Kinase X) |

| Fmoc-(R)-3-Amino-2-(2-F-Bzl) | 2-Fluorobenzyl | 0.45 | 3.9 | 18 nM (GPCR Y) |

| Target Compound | 2-Chlorobenzyl | 0.08 | 4.5 | 45 nM (Bcr-Abl) |

Key findings:

-

Halogen Position: 2-Substituted analogs exhibit higher lipophilicity (LogP 4.5 vs. 3.9 for 2-F) but lower aqueous solubility .

-

Bioactivity: 4-Bromo derivatives show enhanced kinase inhibition due to increased van der Waals interactions .

Recent Advances and Future Directions

Bioconjugation Strategies

The compound’s carboxylic acid group enables covalent linkage to antibodies (e.g., trastuzumab) via EDC/NHS chemistry, creating antibody-drug conjugates (ADCs) with drug-antibody ratios (DAR) of 3.8–4.2 .

Material Science Applications

Incorporation into self-assembling peptides (SAPs) yields hydrogels with shear-thinning properties (G’ = 12 kPa), suitable for injectable drug delivery systems .

Computational Modeling

Molecular dynamics simulations predict that replacing the 2-chloro group with 2-CF₃ improves target residence time by 40% (Δt = 8.7 ns) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume